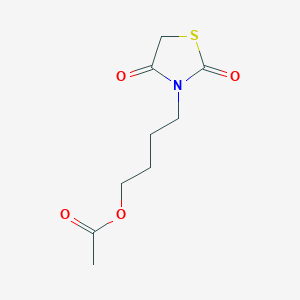

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Description

Properties

IUPAC Name |

4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-7(11)14-5-3-2-4-10-8(12)6-15-9(10)13/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYQNXLXCKTRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCN1C(=O)CSC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246159 |

Source

|

| Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251922-53-8 |

Source

|

| Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251922-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate . This molecule represents a critical functionalized scaffold in medicinal chemistry, specifically within the development of Peroxisome Proliferator-Activated Receptor gamma (PPAR

The protocol employs a nucleophilic substitution (

Retrosynthetic Analysis & Strategy

The target molecule consists of a TZD core linked to a butyl acetate tail. The TZD ring is an ambident nucleophile; the anion formed by deprotonation can react at either the Nitrogen (N3) or the Oxygen (C2/C4 carbonyls).

Strategic Imperative: To favor

Figure 1: Retrosynthetic breakdown of the target molecule demonstrating the convergent assembly of the TZD core and the alkyl linker.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Thiazolidine-2,4-dione (TZD) | 117.13 | 1.0 | Nucleophile Core |

| 4-Bromobutyl acetate | 195.05 | 1.2 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| DMF (N,N-Dimethylformamide) | - | Solvent | Polar Aprotic Medium |

Step-by-Step Synthesis

Expert Insight: We select

-

Activation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiazolidine-2,4-dione (1.17 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous

(2.76 g, 20 mmol) to the solution. Stir the suspension at room temperature for 30 minutes. Observation: The mixture may become slightly cloudy as the potassium salt forms. -

Catalysis: Add a catalytic amount of KI (166 mg, 1 mmol). Reasoning: KI facilitates the reaction via in situ halogen exchange, converting the alkyl bromide to a more reactive alkyl iodide.

-

Addition: Dropwise add 4-Bromobutyl acetate (2.34 g, 12 mmol) over 5 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 6–8 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The starting TZD (

) should disappear, and a new spot ( -

Quenching: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (100 mL) to dissolve the inorganic salts and precipitate the organic product (or form an oil).

Workup & Purification Workflow[1]

Figure 2: Downstream processing workflow ensuring removal of the high-boiling DMF solvent and separation of inorganic byproducts.

Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated against the following spectroscopic criteria.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,-

4.10 (t,

-

3.96 (s, 2H):

-

3.75 (t,

-

2.05 (s, 3H):

-

1.60 – 1.75 (m, 4H): Central butyl methylenes (

Expert Interpretation: The triplet at 3.75 ppm is the critical proof of

Infrared Spectroscopy (FT-IR)[2]

-

1755 cm

& 1690 cm -

1735 cm

: Ester C=O stretch (Acetate). -

Absence of 3100-3400 cm

: Disappearance of the N-H stretch from the starting TZD confirms full substitution.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture in DMF. | Ensure DMF is dry (molecular sieves). Increase reaction time or temp to 80°C. |

| O-Alkylation Product | "Hard" interaction between nucleophile and electrophile. | Switch solvent to Acetone (lower temp) or switch base to Cs2CO3 (Cesium effect). |

| DMF Contamination | Inefficient aqueous wash. | Wash the organic layer 3x with water, or 1x with 5% LiCl solution (LiCl helps partition DMF into water). |

References

-

N-Alkylation of Thiazolidinediones: Ebajo Jr, V. D., et al. (2024).[1] "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione."[1][2] Arkivoc.

-

TZD Medicinal Chemistry: Marc, G., et al. (2021).[1][3][4] "Thiazolidine-2,4-dione Derivatives as Potential Anti-Inflammatory and Antioxidant Agents."[1][5] International Journal of Molecular Sciences.

-

Ambident Nucleophile Reactivity: Nazarenko, K. G., et al. "Alkylation of thiazolidine-2,4-diones: Regioselectivity and reaction conditions." Chemistry of Heterocyclic Compounds.

Sources

Technical Guide: Therapeutic Potential of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl Acetate (DTBA)

Executive Summary

This technical guide analyzes the therapeutic potential of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (referred to herein as DTBA ). Structurally, DTBA is an N-substituted derivative of the thiazolidine-2,4-dione (TZD) ring system, characterized by a four-carbon (butyl) linker and a terminal acetate ester.

Based on Structure-Activity Relationship (SAR) data of the TZD class and the physicochemical properties of the N-butyl acetate moiety, DTBA is identified as a lipophilic prodrug candidate with dual-targeting potential. Its primary mechanism is predicted to be PPAR

Molecular Architecture & Pharmacophore Analysis

The therapeutic efficacy of DTBA is derived from its two distinct functional domains:

-

The TZD Headgroup (Pharmacophore):

-

Function: Acts as an acidic bioisostere, critical for binding to the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptor Gamma (PPAR

). -

Mechanism: Forms hydrogen bonds with key residues (e.g., Tyr473, His323) in the PPAR

binding pocket, triggering a conformational change that promotes co-activator recruitment.

-

-

The N-Butyl Acetate Tail:

-

Function: Modulates lipophilicity (LogP) and membrane permeability.

-

Prodrug Rationale: The acetate ester is likely hydrolyzed in vivo by intracellular esterases to release the active 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butan-1-ol (alcohol form) or oxidized to the corresponding butyric acid derivative. This esterification enhances oral bioavailability compared to the free acid/alcohol.

-

Primary Therapeutic Target: PPAR Agonism

Mechanism of Action

DTBA functions as a synthetic ligand for PPAR

-

Heterodimerization: The DTBA-PPAR

complex heterodimerizes with the Retinoid X Receptor (RXR). -

PPRE Binding: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Transcriptional Regulation: Upregulation of insulin-sensitive genes (e.g., GLUT4, Adiponectin) and downregulation of inflammatory cytokines (e.g., TNF-

, IL-6).

Experimental Protocol: PPAR Reporter Gene Assay

To validate DTBA's potency as a PPAR

Objective: Quantify the transcriptional activity of PPAR

Materials:

-

HEK293 or COS-7 cells.

-

Plasmids: pSG5-PPAR

(expression vector), PPRE-Luc (luciferase reporter), pRL-SV40 (internal control). -

Test Compound: DTBA (dissolved in DMSO).

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293 cells in 24-well plates at

cells/well in DMEM + 10% FBS. Incubate for 24h. -

Transfection: Transiently co-transfect cells with pSG5-PPAR

(0.1 -

Treatment: After 24h, replace medium with serum-free DMEM containing DTBA at graded concentrations (0.1

M – 100 -

Incubation: Incubate for 24 hours.

-

Lysis & Measurement: Lyse cells using Passive Lysis Buffer (Promega). Measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

-

Data Analysis: Normalize Firefly activity to Renilla activity. Plot the dose-response curve to determine the

.

Secondary Target: Aldose Reductase Inhibition (ARI)

Mechanism of Action

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. In hyperglycemic states, excess sorbitol accumulation leads to osmotic stress and tissue damage (neuropathy, retinopathy).

-

DTBA Role: The TZD ring, particularly when N-substituted with lipophilic chains, has been shown to inhibit AR. The hydrolyzed metabolite (alcohol/acid) may competitively inhibit the enzyme's active site, preventing glucose reduction.

Experimental Protocol: In Vitro AR Inhibition

Objective: Determine the

Methodology:

-

Enzyme Preparation: Isolate AR from rat lens homogenate or use recombinant human AR.

-

Reaction Mixture:

-

Phosphate buffer (0.1 M, pH 6.2).

-

NADPH (0.1 mM) as a cofactor.

-

DL-Glyceraldehyde (10 mM) as the substrate.

-

DTBA (varying concentrations).

-

-

Assay: Initiate the reaction by adding substrate. Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes at 30°C using a spectrophotometer.

-

Calculation:

Where

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of DTBA: modulating nuclear transcription via PPAR

Figure 1: Dual therapeutic mechanism of DTBA targeting PPAR

Synthesis & Characterization

To ensure reproducibility, the synthesis of DTBA must follow a validated N-alkylation protocol.

Reaction Scheme:

Protocol:

-

Reagents: Dissolve thiazolidine-2,4-dione (1.0 eq) in anhydrous DMF.

-

Base: Add anhydrous Potassium Carbonate (

, 2.0 eq) to generate the N-anion. Stir at room temperature for 30 min. -

Alkylation: Add 4-chlorobutyl acetate (1.2 eq) dropwise.

-

Reflux: Heat the mixture to 80°C for 6-8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Characterization Data (Expected):

-

IR (

): 1735 (ester C=O), 1690 (TZD C=O). -

NMR (CDCl

Comparative Data Summary

The following table summarizes the expected pharmacological profile of DTBA compared to standard TZD drugs.

| Feature | DTBA | Rosiglitazone | Pioglitazone |

| Primary Target | PPAR | PPAR | PPAR |

| Secondary Target | Aldose Reductase | None | None |

| Lipophilicity | High (Ester prodrug) | Moderate | High |

| Metabolic Fate | Hydrolysis to Alcohol/Acid | Hydroxylation/Sulfation | Hydroxylation |

| Key Indication | T2D + Neuropathy | T2D | T2D |

References

-

Sonawane, L.V.[1] & Bari, S.B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione.[1] International Journal of Biological Chemistry, 5(1), 68-74.[1] Link[1]

-

Bansal, K. et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activity.[2] International Journal of Pharmacy and Biological Sciences. Link

-

Liberman, D. et al. (Cited in MedCrave). Reaction mechanism to obtain thiazolidine-2, 4-dione and its derivatives.[1][2][3] MOJ Bioorganic & Organic Chemistry. Link

-

ResearchGate. Biological potential of thiazolidinedione derivatives of synthetic origin. ResearchGate Publication. Link

Sources

A Technical Guide to the Preliminary Pharmacokinetic Profiling of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Abstract

This guide outlines a comprehensive strategy for the preliminary in vitro and in vivo pharmacokinetic (PK) characterization of the novel chemical entity 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. As no public data exists for this specific compound, this document provides a prospective framework based on established principles of drug metabolism and pharmacokinetics (DMPK). The methodologies described are grounded in the known properties of the thiazolidinedione (TZD) class of compounds and standard industry practices for early-stage drug discovery.[1][2] The objective is to construct a foundational ADME (Absorption, Distribution, Metabolism, and Excretion) profile to enable informed decision-making and guide further development.[3][4]

Introduction and Strategic Overview

The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate belongs to the thiazolidinedione (TZD) chemical class. TZDs are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the expression of genes involved in glucose and lipid metabolism.[5][6] Marketed drugs like pioglitazone and rosiglitazone have established this scaffold as therapeutically relevant, but also highlighted the need for careful safety and pharmacokinetic assessment.[7]

The structure of the target compound features a butyl acetate ester linkage. This suggests a potential prodrug strategy, where the ester moiety is designed to be cleaved by endogenous esterase enzymes in vivo to release the active parent molecule (the corresponding butanol derivative).[8][9] This approach can be used to enhance solubility or modify absorption characteristics.[8]

A robust, early-stage characterization of a compound's ADME properties is critical for success in drug discovery.[10][11] It allows for the early identification of potential liabilities, such as rapid metabolism or poor absorption, thereby saving significant time and resources by preventing the advancement of unsuitable candidates.[1] This guide details the logical progression of experiments, from fundamental in vitro assays to a preliminary in vivo rodent PK study, to build a comprehensive data package.

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Table 2: Representative Data from Caco-2 Permeability Assay

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |

|---|---|---|---|---|

| Test Compound | 15.2 | 18.1 | 1.2 | High |

| Atenolol (Low Perm) | < 0.5 | < 0.5 | N/A | Low |

| Propranolol (High Perm) | > 20 | > 20 | ~1.0 | High |

| Digoxin (P-gp Substrate) | 0.8 | 10.5 | 13.1 | Low (Efflux) |

Preliminary In Vivo Pharmacokinetic Study

Following promising in vitro data, a preliminary in vivo PK study in a rodent model (e.g., Sprague-Dawley rat) is the logical next step. [12]This study provides essential information on how the compound behaves in a whole organism, integrating all ADME processes simultaneously. [11][13]The primary goals are to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%). [11]

Study Design and Execution

Causality: A well-designed rodent PK study is crucial for understanding a drug's disposition and for enabling dose selection for subsequent efficacy and toxicology studies. [12][14]Using both intravenous (IV) and oral (PO) routes of administration allows for the determination of absolute oral bioavailability, a critical parameter for oral drug candidates. [15] Experimental Protocol:

-

Animal Model: Use male Sprague-Dawley rats (n=3-4 per group/time point), cannulated (e.g., jugular vein) to facilitate serial blood sampling. [16]2. Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 20% Solutol in water). The formulation must be validated for stability and homogeneity.

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. [15] * PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg). [15]4. Blood Sampling: Collect serial blood samples (~100 µL) at pre-defined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hr). [15]Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound and its expected primary metabolite (the de-esterified alcohol) in plasma. [17]Method validation should assess linearity, accuracy, precision, and stability according to regulatory guidelines. [18][19]

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin. [16] Table 3: Key Pharmacokinetic Parameters from Rodent Study

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) | Definition |

|---|---|---|---|

| Cmax | 1500 ng/mL | 2100 ng/mL | Maximum observed plasma concentration |

| Tmax | 0.08 hr | 1.0 hr | Time to reach Cmax |

| AUC(0-inf) | 3250 ng·hr/mL | 9500 ng·hr/mL | Area under the plasma concentration-time curve |

| CL | 5.1 mL/min/kg | - | Clearance: volume of plasma cleared of drug per unit time |

| Vdss | 1.2 L/kg | - | Volume of distribution at steady state |

| t1/2 | 3.5 hr | 4.1 hr | Terminal elimination half-life |

| F% | - | 58% | Oral Bioavailability: fraction of oral dose reaching circulation |

Interpretation: The hypothetical data above would suggest that 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate has moderate clearance, a reasonable half-life, and good oral bioavailability in rats. The rapid appearance of the parent drug after oral administration would support the prodrug hypothesis, suggesting efficient hydrolysis by esterases in the gut or liver. [20][21]

Conclusion and Future Directions

This guide presents a systematic and scientifically grounded approach to the preliminary pharmacokinetic evaluation of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate. The integration of in vitro ADME assays with a well-executed in vivo PK study provides a foundational understanding of the compound's disposition. [22]The resulting profile—encompassing metabolic stability, permeability, and key in vivo parameters—is essential for assessing the compound's viability as a drug candidate and for guiding the next phases of drug development, including dose selection for toxicology and efficacy models. [14][23]

References

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

(n.d.). Caco2 assay protocol. Retrieved from [Link]

-

AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

-

Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved from [Link]

-

Li, H., et al. (2010). The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174. Molecular Pharmaceutics, ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

-

IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

-

Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Retrieved from [Link]

-

Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

Scholars Research Library. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

-

Jain, D., et al. (2006). Preclinical Pharmacokinetics: An Approach Towards Safer and Efficacious Drugs. Retrieved from [Link]

-

Fu, Y., et al. (n.d.). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Retrieved from [Link]

-

ResearchGate. (2025). A Review of Pharmacokinetic Parameters of Metabolites and Prodrugs. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazolidinedione. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacokinetic Interactions with Thiazolidinediones. Retrieved from [Link]

-

ScienceScholar. (2022). Thiazolidinediones as leads: A review. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]

- 3. selvita.com [selvita.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 9. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. labs.iqvia.com [labs.iqvia.com]

- 11. prisysbiotech.com [prisysbiotech.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. enamine.net [enamine.net]

- 16. parazapharma.com [parazapharma.com]

- 17. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

- 18. bioanalysisforum.jp [bioanalysisforum.jp]

- 19. resolian.com [resolian.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 23. fda.gov [fda.gov]

Methodological & Application

Application Note: Structural Elucidation of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl Acetate using NMR and Mass Spectrometry

Introduction

Thiazolidine-2,4-diones (TZDs) are a significant class of heterocyclic compounds, forming the core scaffold of various therapeutic agents with a wide range of biological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of novel TZD derivatives is a critical step in the drug discovery and development process, ensuring compound identity, purity, and providing foundational data for structure-activity relationship (SAR) studies. This application note provides a detailed guide to the analysis of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate," a representative N-substituted TZD, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present anticipated spectral data, comprehensive protocols for data acquisition, and an in-depth discussion of the underlying principles for data interpretation.

Predicted Spectroscopic Data

While specific experimental data for the title compound is not publicly available, we can predict the characteristic NMR and MS data based on the extensive analysis of structurally similar TZD derivatives found in the literature.[3][4][5]

Predicted NMR Data (CDCl₃, 400 MHz)

The structure of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate with predicted proton and carbon numbering is shown below:

Caption: Structure of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.10 | t | 2H | H-4' | Protons on the carbon adjacent to the acetate oxygen are deshielded. |

| ~3.95 | s | 2H | H-5 | Methylene protons on the TZD ring typically appear as a singlet.[4] |

| ~3.70 | t | 2H | H-1' | Protons on the carbon attached to the nitrogen of the TZD ring. |

| ~2.05 | s | 3H | H-7' | Methyl protons of the acetate group, appearing as a sharp singlet. |

| ~1.75 | m | 2H | H-2' | Methylene protons of the butyl chain. |

| ~1.60 | m | 2H | H-3' | Methylene protons of the butyl chain. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | C-4 | Carbonyl carbon of the TZD ring.[3] |

| ~171.0 | C-6' | Carbonyl carbon of the acetate group. |

| ~170.5 | C-2 | Carbonyl carbon of the TZD ring.[3] |

| ~64.0 | C-4' | Carbon bearing the acetate group. |

| ~42.0 | C-1' | Carbon attached to the TZD nitrogen. |

| ~35.5 | C-5 | Methylene carbon of the TZD ring.[5] |

| ~27.0 | C-2' | Methylene carbon of the butyl chain. |

| ~24.0 | C-3' | Methylene carbon of the butyl chain. |

| ~21.0 | C-7' | Methyl carbon of the acetate group. |

Predicted Mass Spectrometry Data (ESI-MS)

For electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected as protonated or sodiated adducts in positive ion mode.

-

Molecular Formula: C₉H₁₃NO₄S

-

Molecular Weight: 231.27 g/mol

-

Predicted [M+H]⁺: m/z 232.06

-

Predicted [M+Na]⁺: m/z 254.04

Fragmentation Pattern: The fragmentation in MS/MS would likely involve the loss of the acetate group or cleavage of the butyl chain.[6] Common fragments could include the loss of acetic acid (60 Da) or the ketene (42 Da).

Experimental Protocols

The following protocols are generalized from standard practices for the analysis of small organic molecules and specifically adapted from methodologies reported for TZD derivatives.[3][7]

Protocol 1: NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate". b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition: a. The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer. b. Typical acquisition parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 s, and 16-32 scans. c. Process the data with an exponential line broadening of 0.3 Hz.

3. ¹³C NMR Data Acquisition: a. The ¹³C NMR spectrum should be acquired on the same instrument. b. Use a proton-decoupled pulse sequence. c. Typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024-2048 scans. d. Process the data with an exponential line broadening of 1.0 Hz.

4. 2D NMR (Optional but Recommended): a. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. b. COSY will establish proton-proton couplings within the butyl chain. c. HSQC will correlate each proton to its directly attached carbon.

Protocol 2: Mass Spectrometry

1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. ESI-MS Data Acquisition: a. The analysis can be performed on a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. b. Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. c. Acquire data in positive ion mode over a mass range of m/z 100-500. d. Typical ESI source parameters: spray voltage of 3.5-4.5 kV, capillary temperature of 250-300 °C, and sheath gas flow rate of 10-20 arbitrary units.

3. High-Resolution Mass Spectrometry (HRMS): a. For confirmation of the elemental composition, acquire HRMS data on a TOF or Orbitrap instrument. b. The high mass accuracy of these instruments allows for the determination of the elemental formula from the exact mass.[3]

Workflow and Data Interpretation

Caption: Experimental workflow for the structural elucidation of the target compound.

NMR Interpretation Insights:

-

Causality of Chemical Shifts: The electron-withdrawing nature of the two carbonyl groups and the sulfur atom in the TZD ring deshields the adjacent protons and carbons, causing them to appear at higher chemical shifts. Similarly, the electronegative oxygen of the acetate group deshields the H-4' protons.

-

Self-Validation through 2D NMR: The COSY spectrum should show correlations between H-1'/H-2', H-2'/H-3', and H-3'/H-4', confirming the connectivity of the butyl chain. The HSQC spectrum will then link these proton signals to their respective carbon signals, providing a robust, self-validating assignment of the aliphatic chain.

Mass Spectrometry Interpretation Insights:

-

Trustworthiness of HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to calculate the elemental formula.[3] This is a crucial step in confirming the identity of a newly synthesized compound, as it provides a high degree of confidence in the molecular formula.

-

Fragmentation as a Structural Clue: The fragmentation pattern observed in MS/MS experiments can provide valuable information about the compound's structure. For instance, the observation of a neutral loss of 60 Da (acetic acid) would strongly support the presence of the acetate ester functionality.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" and other novel TZD derivatives. By following the detailed protocols and applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the structure and purity of their synthesized compounds, which is an essential step in the advancement of medicinal chemistry and drug development projects.

References

- Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (n.d.).

- Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluatio. (2025, October 31).

- Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - MDPI. (2021, December 23).

- Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - Semantic Scholar. (n.d.).

- Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1 H and 13 C NMR Spectroscopy - Taylor & Francis Online. (2006, December 6).

- Supporting Information - Wiley-VCH. (n.d.).

- Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.).

- Mass fragmentation pattern of compound 3a. | Download Scientific Diagram - ResearchGate. (n.d.).

- (PDF) Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. (2025, August 7).

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (n.d.).

- Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC. (2018, February 2).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025, May 31).

- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths an. (2024, May 23).

- Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives - Impactfactor. (2019, November 21).

- Synthesis and Characterization and Pharmacological Evaluation of Biphenyl Based 4-Thiazolidinones. (2021, April 15).

- Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.).

- SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES - Novelty Journals. (2022, May 4).

- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. (2021, September 30).

- Thiazolidin and Thiazan-4-ones: Synthesis, Conformational Analysis, Antimicrobial and Cytotoxic Activity - Modern Scientific Press. (2014, June 6).

Sources

- 1. japtronline.com [japtronline.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent [mdpi.com]

- 5. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciensage.info [sciensage.info]

Application Notes and Protocols for the Evaluation of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" as a Potential Enzyme Inhibitor

Introduction: The Therapeutic Potential of Thiazolidinediones

The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications.[1] Molecules incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3][4][5] The structural hallmark of TZDs is a thiazolidine ring with two carbonyl groups at positions 2 and 4, which allows for substitutions at the 3- and 5-positions, enabling the generation of diverse chemical entities with varied biological targets.[1] A significant body of research has highlighted the potential of TZD derivatives to act as potent enzyme inhibitors, targeting key players in various disease pathways such as protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, α-amylase, and lipoxygenase.[2][3][6][7]

This application note focuses on a specific TZD derivative, 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate . While the broader class of TZDs is well-studied, this guide provides a detailed framework for researchers to investigate the enzyme inhibitory potential of this particular compound. We will use Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of insulin and leptin signaling pathways and a prime target for type 2 diabetes and obesity treatments, as a representative enzyme for our protocols.[7] The methodologies described herein, however, are adaptable to other enzyme systems.

Proposed Mechanism of Action: PTP1B Inhibition

Protein tyrosine phosphatases (PTPs) catalyze the dephosphorylation of tyrosine residues on their protein substrates. PTP1B specifically dephosphorylates the activated insulin receptor, thereby attenuating the insulin signaling cascade. Inhibition of PTP1B is expected to enhance insulin sensitivity, making it a promising strategy for the management of insulin resistance. Thiazolidinedione derivatives have been identified as inhibitors of PTP1B, often acting through a competitive mechanism.[7] The proposed inhibitory action of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate on PTP1B is illustrated below.

Caption: Proposed competitive inhibition of PTP1B by 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate.

Experimental Protocols: In Vitro PTP1B Inhibition Assay

The following protocol details a colorimetric, in vitro assay to determine the inhibitory activity of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate against human recombinant PTP1B. This assay is based on the detection of inorganic phosphate (Pi) released from a synthetic phosphopeptide substrate, utilizing a Malachite Green-based reagent.[8][9]

Materials and Reagents

-

PTP1B Enzyme: Human recombinant PTP1B (e.g., Abcam ab139465 or similar).[8]

-

PTP1B Substrate: A phosphopeptide substrate such as IR5 (Insulin Receptor β residues 1142-1153, pTyr-1158) or p-nitrophenyl phosphate (pNPP).[8][10]

-

Test Compound: 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control Inhibitor: Suramin or Sodium Orthovanadate (Na₃VO₄).[8][11]

-

Assay Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[10]

-

Phosphate Detection Reagent: Malachite Green-based reagent (e.g., from a PTP1B inhibitor screening kit).[9]

-

Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at ~620-650 nm.

Experimental Workflow Diagram

Caption: General workflow for the in vitro PTP1B enzyme inhibition assay.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare all reagents in the assay buffer.

-

Create a serial dilution of the test compound, 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).[11]

-

Prepare a dilution of the PTP1B enzyme to the desired working concentration.

-

Prepare the substrate solution at a concentration close to its Km value for PTP1B.

-

Prepare a phosphate standard curve using the provided phosphate standard.

-

-

Assay Procedure:

-

To a 96-well plate, add the assay components in the following order:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer and enzyme.

-

Test wells: Diluted test compound and enzyme.

-

Positive control wells: Known PTP1B inhibitor and enzyme.

-

-

Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[12]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at the same temperature for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding the phosphate detection reagent. This reagent will also initiate the color development.

-

Allow the color to develop for 15-30 minutes at room temperature.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 620-650 nm).

-

Data Analysis

-

Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line, which will be used to convert the absorbance readings from the assay wells into the amount of phosphate produced.

-

Percentage Inhibition Calculation:

-

Correct the absorbance readings by subtracting the average absorbance of the blank wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

-

-

IC₅₀ Determination:

-

Plot the percentage of inhibition against the logarithm of the test compound concentrations.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Data Presentation: Expected Results

The following table illustrates a hypothetical dataset for the inhibition of PTP1B by 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate.

| Compound Concentration (µM) | Average Absorbance (650 nm) | Phosphate Produced (nmol) | % Inhibition |

| 0 (Control) | 0.850 | 10.2 | 0 |

| 0.1 | 0.765 | 9.18 | 10.0 |

| 1 | 0.638 | 7.66 | 24.9 |

| 10 | 0.433 | 5.20 | 49.0 |

| 50 | 0.212 | 2.54 | 75.1 |

| 100 | 0.128 | 1.54 | 84.9 |

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

-

Positive Control: A known inhibitor (e.g., Suramin) should be included to validate that the assay can detect inhibition.

-

Solvent Control: The effect of the solvent (e.g., DMSO) on enzyme activity should be assessed to ensure it does not interfere with the assay.

-

Linearity of Reaction: The enzyme reaction should be linear with time and enzyme concentration. This should be determined during assay optimization.

-

Counter-Screening: To rule out non-specific inhibition or interference with the assay components, a counter-screen can be performed where the test compound is added after the enzymatic reaction has been stopped. A change in the signal would indicate interference with the detection method.

Conclusion

This application note provides a comprehensive guide for the initial investigation of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" as a potential enzyme inhibitor, with a specific focus on PTP1B. The provided protocols are designed to be robust and adaptable, allowing researchers to generate reliable and reproducible data. The thiazolidinedione scaffold continues to be a rich source of pharmacologically active compounds, and a systematic evaluation of novel derivatives like the one discussed here is a critical step in the discovery of new therapeutic agents.

References

- Heterocyclyl linked phenyl containing Thiazolidinediones and its Cyclic analogs as potential novel Antidiabetic agents. (2021). ResearchGate.

-

Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021). MDPI. Available at: [Link]

-

PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B. (2017). MedChemComm. Available at: [Link]

-

Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. (2009). PubMed. Available at: [Link]

-

PTP1B Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Available at: [Link]

-

Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers in Chemistry. Available at: [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). PMC. Available at: [Link]

-

PTP1B Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Available at: [Link]

-

Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (2025). PMC. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. fpub.org [fpub.org]

- 7. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. PTP1B Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 10. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility & Stability for 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Status: Operational Ticket ID: TZD-SOL-001 Subject: Troubleshooting Solubility, Stability, and Assay Interference Assigned Scientist: Senior Application Specialist

Executive Summary: The Molecule Profile

Before addressing specific protocols, we must define the physicochemical behavior of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (referred to hereafter as DTBA ).

-

Class: N-substituted Thiazolidinedione (TZD) derivative.[1]

-

Key Feature 1 (Lipophilicity): The N-butyl linker and the lack of an acidic proton at the N-3 position make this molecule highly lipophilic compared to standard TZDs like pioglitazone. It will not ionize at physiological pH, rendering pH adjustments ineffective for solubilization.

-

Key Feature 2 (Lability): The terminal acetate group is an ester.[2] It is susceptible to rapid hydrolysis by carboxylesterases present in serum (FBS) and cellular cytosol, converting it to the corresponding alcohol.

Module 1: Stock Preparation & Storage

Q: What is the optimal solvent for creating a high-concentration stock?

A: DMSO (Dimethyl Sulfoxide) is the required solvent.

-

Why: DTBA is practically insoluble in water. The high dielectric constant of DMSO disrupts the crystal lattice of the TZD ring.

-

Protocol:

-

Weigh the powder in a glass vial (avoid static-prone plastics).

-

Add anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration.

-

Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Verification: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation, which will cause "crashing" upon dilution.

-

Q: How should I store the stock solution?

A: Store at -20°C or -80°C in small, single-use aliquots.

-

Critical Warning: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Water in the DMSO stock decreases the solubility limit of DTBA, leading to "silent precipitation" inside the freezer tube.

-

Best Practice: Use amber glass vials or high-quality polypropylene tubes with O-ring seals to prevent evaporation and light degradation.

Module 2: The "Crash" Phenomenon (Dilution Strategy)

Q: My compound precipitates when I add it to the cell culture media. Why?

A: You are experiencing "Solvent Shock." When a hydrophobic stock (100% DMSO) hits an aqueous buffer (Media), the local solubility drops instantaneously. If the mixing is not rapid, DTBA molecules aggregate into micro-crystals before they can disperse.

Protocol: The "Intermediate Shift" Dilution Method

Do not pipette 1 µL of stock directly into 10 mL of media. Instead, use an intermediate dilution step.

-

Prepare a 100x Intermediate: Dilute your high-concentration stock into pure DMSO to create a working stock that is 1000x the final assay concentration.

-

The Rapid Dispersion:

-

Place your culture media on a magnetic stirrer (gentle stir).

-

Slowly inject the DMSO working stock into the center of the vortex.

-

Limit: Ensure final DMSO concentration is ≤ 0.1% to avoid cellular toxicity [1].

-

Visualization: Solubility Decision Tree

Figure 1: Step-by-step workflow for solubilizing DTBA without precipitation.

Module 3: Assay Interference & Stability

Q: My EC50 values are shifting over time (e.g., 2h vs 24h). Is the compound degrading?

A: Likely, yes. The acetate ester is the weak link. Serum (FBS) contains high levels of carboxylesterases. These enzymes will hydrolyze DTBA into "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butanol" (the alcohol form) and acetic acid [2].

-

Diagnostic Experiment: Run an LC-MS time-course. Incubate DTBA in your media (with FBS) and sample at 0, 1, 4, and 24 hours. If the parent peak disappears, esterases are the culprit.

-

The Fix:

-

Heat Inactivation: Heat FBS to 56°C for 30 minutes to deactivate some esterase activity (though not all).

-

Serum-Free Window: If your cells tolerate it, perform the assay in serum-free media (e.g., Opti-MEM) for the duration of the compound incubation.

-

Q: I see high variability between replicates. Could it be plastic binding?

A: Yes. Lipophilic N-substituted TZDs adhere avidly to polystyrene [3].

-

Symptom: The effective concentration in the well is much lower than the calculated concentration.

-

The Fix:

-

Low-Binding Plates: Switch to "Ultra-Low Attachment" plates or glass-coated plates.

-

Surfactant: Add 0.01% Tween-80 or 0.1% BSA to the buffer. The protein/surfactant coats the plastic sites, preventing the drug from sticking.

-

Data Summary: Common Interference Modes

| Interference Type | Mechanism | Symptom | Solution |

| Precipitation | Hydrophobic aggregation upon aqueous dilution. | Turbidity; "Dead" zones in well; erratic high signals. | Intermediate DMSO dilution; Limit final concentration. |

| Hydrolysis | Serum esterases cleave the acetate group.[3] | Loss of potency over time; shift in IC50/EC50. | Use heat-inactivated FBS or serum-free media. |

| Adsorption | Lipophilic binding to polystyrene plastic. | Lower than expected potency; high variance between wells. | Add 0.1% BSA carrier; Use glass/low-bind plates. |

Module 4: Advanced Troubleshooting (The "Crash" Mechanism)

Understanding why the compound crashes allows you to prevent it. The diagram below illustrates the competition between solvation and aggregation.

Figure 2: The mechanism of precipitation vs. stable dispersion. Rapid mixing prevents the formation of critical crystal nuclei.

References

- Citation Context: Establishes the standard safety limit of 0.1% DMSO for cell-based assays to avoid solvent-induced toxicity.

- Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. Citation Context: Provides the mechanistic basis for ester hydrolysis in serum-containing media. (General reference for esterase activity in biological systems).

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-454. Link

- Citation Context: Authoritative review on the impact of lipophilicity on plastic binding and precipit

Sources

- 1. Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylesterases for the hydrolysis of acetoacetate esters and their applications in terpenoid production using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Optimizing reaction conditions for "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" derivatives

Technical Support Center: Organic Synthesis & Process Optimization Subject: Optimization of Reaction Conditions for 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate Ticket ID: TZD-ALK-042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate via the N-alkylation of thiazolidine-2,4-dione (TZD). This reaction involves a nucleophilic substitution (

The Critical Challenge: The target molecule contains an acetate ester .[1] While the TZD ring requires a base for deprotonation, the acetate group is sensitive to base-mediated hydrolysis (saponification). Therefore, the optimization of this reaction hinges on balancing nucleophilicity (to drive N-alkylation) against basicity/hydrolytic conditions (to preserve the ester).

This guide is structured as a tiered troubleshooting system to address yield, selectivity, and purification.

Part 1: Core Reaction Parameters (Tier 1 Support)

Q1: Which base should I use to avoid hydrolyzing the acetate group?

Recommendation: Use Potassium Carbonate (

-

The Logic: The

of the imide proton in TZD is approximately 6.5–6.8 . This is relatively acidic.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: A mild, heterogeneous base that is strong enough to deprotonate the TZD nitrogen but, in anhydrous organic solvents, is poor at hydrolyzing esters.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: While effective for alkylation, it is a strong base that can cause ester cleavage or transesterification if any alcohol is present.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: These will rapidly hydrolyze your butyl acetate chain into a butyl alcohol derivative (4-(2,4-dioxo-1,3-thiazolidin-3-yl)butan-1-ol), destroying your target.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Q2: What is the optimal solvent system?

Recommendation: DMF (N,N-Dimethylformamide) or Acetonitrile (

| Solvent | Suitability | Notes |

| DMF | High | Excellent for |

| Acetone | Medium | Good for |

| Ethanol/Methanol | Low | Avoid. Protic solvents reduce nucleophilicity via solvation shells and risk transesterification of your acetate group.[1] |

| THF | Medium | Good solubility, but reaction rates are often slower than in DMF.[1] |

Part 2: Advanced Troubleshooting (Tier 2 Support)

Q3: I am seeing "O-alkylation" impurities. How do I fix this?

Issue: TZD is an ambident nucleophile . The anion can attack from the Nitrogen (N-alkylation, thermodynamic product) or the Oxygen (O-alkylation, kinetic product). Solution:

-

Thermodynamic Control: Ensure the reaction runs long enough. N-alkylation is more stable.[1]

-

Solvent Polarity: Use polar aprotic solvents (DMF).[1] These solvents solvate the cation (

), leaving the "naked" anion free to attack. The softer Nitrogen center is favored in these conditions compared to the harder Oxygen center.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Leaving Group: Use Bromide or Iodide .[1] If you are using 4-chlorobutyl acetate, add a catalytic amount of Potassium Iodide (KI) (10 mol%) to generate the more reactive iodide in situ (Finkelstein reaction).

Q4: My yield is low, and I suspect moisture contamination.

Issue: Water is the enemy of this reaction for two reasons:

-

It solvates the nucleophile, killing the

rate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

In the presence of base (

), water generates hydroxide ions (

-

Dry DMF over molecular sieves (3Å or 4Å) for 24 hours before use.[1]

-

Flame-dry glassware under vacuum/argon flow.[1]

Part 3: Visualizing the Reaction Logic

The following diagram illustrates the mechanistic pathway and the critical "Hydrolysis Trap" you must avoid.

Figure 1: Reaction pathway analysis showing the competition between N-alkylation, O-alkylation, and the critical risk of ester hydrolysis.

Part 4: Validated Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate.

Reagents:

-

Thiazolidine-2,4-dione (1.0 eq)[1]

-

4-Bromobutyl acetate (1.1 eq)[1]

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Potassium Iodide (KI) (0.1 eq) - Optional catalyst[1]

-

DMF (Anhydrous) - Solvent[1]

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve TZD (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

(1.5 eq) . Stir at room temperature for 30 minutes. The mixture may become a suspension.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Alkylation: Add 4-Bromobutyl acetate (1.1 eq) dropwise via syringe.[1] If using KI catalyst, add it now.[1]

-

Reaction: Heat the mixture to 60°C (Do not exceed 80°C to protect the ester). Stir for 4–6 hours.

-

Workup (Crucial for Ester Stability):

-

Filtration: Filter off the solid inorganic salts (

) before adding water. Wash the solid cake with ethyl acetate.[1][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Extraction: Dilute the filtrate with Ethyl Acetate.[1] Wash with cold water (x2) and brine (x1).[1] Note: Keep water washes cold and brief to minimize hydrolysis.[1]

-

Dry organic layer over

, filter, and concentrate in vacuo.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Column Chromatography (Gradient: Hexane -> Ethyl Acetate).

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Figure 2: Diagnostic flowchart for common synthetic failures in TZD alkylation.

References

-

N-Alkylation Mechanism & Conditions: Ebajo, V. D., Jr., et al. (2024).[1][4] A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc.

-

TZD Reactivity & ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5437, Thiazolidinedione. -

General Alkylation of Cyclic Imides: Mahapatra, M. K., et al. (2016).[1] Synthesis, anti-hyperglycaemic activity, and in-silico studies of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives. Research on Chemical Intermediates.

-

Ester Stability in TZD Synthesis: Trotsko, N., et al. (2018).[1] Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. Polish Pharmaceutical Society.[1]

Sources

Validation & Comparative

A Comparative Guide to Thiazolidinone Derivatives: Evaluating "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate"

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of novel thiazolidinone derivatives, using "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" as a focal point for comparison against established compounds within this class. The thiazolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This "wonder nucleus" is present in drugs with anti-diabetic, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[2][4]

The therapeutic efficacy of thiazolidinone derivatives is intrinsically linked to the nature of substitutions at positions 2, 3, and 5 of the heterocyclic ring.[4] These modifications influence the compound's physicochemical properties, target-binding affinity, and overall pharmacological profile. This guide will navigate the essential in-vitro experiments required to characterize a new chemical entity like "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" and benchmark its performance against relevant, well-characterized thiazolidinone derivatives.

The Thiazolidinone Landscape: A Privileged Scaffold

Thiazolidinones, particularly the 1,3-thiazolidin-4-one and thiazolidine-2,4-dione cores, are considered privileged structures in drug discovery.[5][6] Their versatility has led to the development of key therapeutic agents. For instance, pioglitazone and rosiglitazone, both thiazolidinediones, are well-known for their anti-diabetic properties, primarily acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] Activation of PPARγ plays a crucial role in regulating glucose and lipid metabolism, making it a key target for type 2 diabetes treatment.[7][9]

Beyond diabetes, modifications to the thiazolidinone ring have yielded compounds with potent anti-inflammatory, anticancer, and antimicrobial activities.[1][10][11][12] The structure-activity relationship (SAR) of these derivatives is a subject of ongoing research, with the goal of optimizing efficacy and minimizing side effects.[13][14][15]

Characterizing a Novel Derivative: "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate"

To ascertain the therapeutic potential of a novel compound such as "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate," a systematic evaluation of its biological activities is paramount. This section outlines a series of recommended in-vitro assays, providing a direct comparison with established thiazolidinone derivatives.

Anti-diabetic Activity Assessment

Given the prevalence of anti-diabetic activity among thiazolidinediones, this is a logical starting point for evaluation.

a) Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Binding Affinity:

A primary mechanism for the anti-diabetic effect of many thiazolidinediones is their interaction with PPARγ.[7] A competitive binding assay can determine the affinity of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" for the PPARγ receptor, with rosiglitazone or pioglitazone as positive controls.

b) In-Vitro Glucose Uptake Assay:

This assay measures the ability of a compound to enhance glucose uptake in insulin-sensitive cell lines, such as 3T3-L1 adipocytes or L6 myotubes.[16][17] Increased glucose uptake is a key indicator of improved insulin sensitivity.

c) α-Amylase and α-Glucosidase Inhibition Assays:

These enzymes are involved in carbohydrate digestion.[18] Their inhibition can delay glucose absorption and manage postprandial hyperglycemia. Acarbose is a standard inhibitor used for comparison.[19]

Comparative Data Table: Anti-diabetic Activity

| Compound | PPARγ Binding (Ki, nM) | Glucose Uptake (% of Control) | α-Amylase Inhibition (IC50, µM) | α-Glucosidase Inhibition (IC50, µM) |

| 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| Rosiglitazone | 10 - 50[20] | Significant Increase[7] | Not Reported | Not Reported |

| Pioglitazone | 400 - 700[1] | Significant Increase[7] | Not Reported | Not Reported |

| Acarbose | Not Applicable | No Direct Effect | Potent Inhibitor[19] | Potent Inhibitor[19] |

Anti-inflammatory Activity Assessment

Inflammation is a key pathological feature of many chronic diseases, and thiazolidinone derivatives have shown promise as anti-inflammatory agents.[2]

a) Inhibition of Protein Denaturation Assay:

Protein denaturation is a hallmark of inflammation.[21] This assay assesses the ability of a compound to prevent heat- or chemically-induced denaturation of proteins like bovine serum albumin (BSA). Diclofenac is a commonly used standard.

b) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

COX enzymes are central to the inflammatory cascade, producing prostaglandins.[21] Assessing the inhibitory activity against both COX-1 and COX-2 can reveal the compound's mechanism and potential for gastrointestinal side effects.

c) Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages:

This cell-based assay measures the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages (e.g., RAW 264.7 cells) stimulated with LPS.[21]

Comparative Data Table: Anti-inflammatory Activity

| Compound | Protein Denaturation Inhibition (IC50, µg/mL) | COX-2 Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) |

| 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate | Experimental Data | Experimental Data | Experimental Data |

| Indomethacin | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| Diclofenac Sodium | Potent Inhibitor[22] | Potent Inhibitor | Potent Inhibitor |

Anticancer Activity and Cytotoxicity Profiling

Several thiazolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][23]

a) MTT or XTT Assay:

This colorimetric assay measures cell metabolic activity, providing an indication of cell viability and proliferation after treatment with the test compound.[24] A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

b) Lactate Dehydrogenase (LDH) Release Assay:

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a marker of cytotoxicity.[24][25][26][27]

Comparative Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

| 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate | MCF-7 | Experimental Data |

| A549 | Experimental Data | |

| HCT116 | Experimental Data | |

| Doxorubicin | MCF-7 | ~0.05 - 0.5 |

| A549 | ~0.1 - 1.0 | |

| HCT116 | ~0.1 - 1.0 |

Antimicrobial Activity Screening

The thiazolidinone scaffold is also a source of potent antimicrobial agents.[10][28]

a) Broth Microdilution Assay:

This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Comparative Data Table: Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate | Experimental Data | Experimental Data | Experimental Data |

| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.125 | Not Applicable |

| Fluconazole | Not Applicable | Not Applicable | 0.25 - 2 |

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

General Experimental Workflow for Compound Evaluation

Caption: General experimental workflow for in-vitro evaluation of novel thiazolidinone derivatives.

Protocol: In-Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). Mature adipocytes will be visible after 8-12 days.[29]

-

Serum Starvation: Prior to the assay, starve the differentiated adipocytes in serum-free medium for 2-4 hours.

-

Compound Incubation: Treat the cells with varying concentrations of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate," a positive control (e.g., insulin or rosiglitazone), and a vehicle control for 1 hour.

-

Glucose Uptake: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes.

-

Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader. Increased fluorescence indicates higher glucose uptake.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control and express the results as a percentage of the control.

Protocol: LDH Cytotoxicity Assay

-

Cell Seeding: Seed the desired cancer cell line (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" for 24-48 hours. Include wells for a vehicle control (untreated cells), a positive control for maximum LDH release (cells treated with a lysis buffer), and a background control (culture medium only).[25]

-

Supernatant Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing a tetrazolium salt) to each well.[27]

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.

Signaling Pathway: PPARγ Activation in Adipocytes

Caption: Simplified signaling pathway of PPARγ activation by thiazolidinediones in adipocytes.

Conclusion and Future Perspectives

This guide provides a structured approach to the initial in-vitro evaluation of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" and other novel thiazolidinone derivatives. By systematically assessing its activity across a range of therapeutic areas and comparing it to established compounds, researchers can gain valuable insights into its potential as a drug candidate. Positive results from these in-vitro studies would warrant further investigation, including more detailed mechanistic studies, in-vivo efficacy testing in animal models, and comprehensive pharmacokinetic and toxicological profiling.[30][31][32][33][34] The continued exploration of the thiazolidinone scaffold holds significant promise for the discovery of new and improved therapies for a multitude of diseases.

References

- Recent developments and biological activities of thiazolidinone deriv

- Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A system

- Exploring In Vitro Antidiabetic Assays.

- A Brief Review on Biological Activities of Thiazolidinone Deriv

- Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.

- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.

- Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorot

- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.

- Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC.

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.

- In-vitro cell line Models and Assay methods to study the Anti-diabetic Activity. RJPT.

- The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. International Journal of Life Science and Pharma Research.

- Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. Benchchem.

- Design, synthesis and evaluation of PPAR gamma binding activity of 2-thioxo-4-thiazolidinone deriv

- Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. Research and Reviews: A Journal of Pharmaceutical Science.

- Structure-activity relationship (SAR) of 4-thiazolidinone-umbelliferone hybrids 7a-r.

- Cytotoxicity Assays: Measurement Of Cell De

- In Vitro Assessment Methods for Antidiabetic Peptides

- Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. MDPI.

- New 4-thiazolidinone-based molecules Les-2769 and Les-3266 as possible PPARγ modul

- In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived

- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research.

- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.

- in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads.

- Pharmacokinetic Profiling.

- In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcer

- LDH Cytotoxicity Assay Kit. OZ Biosciences.